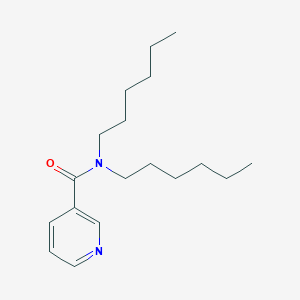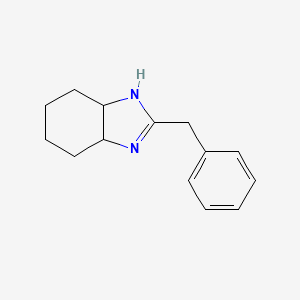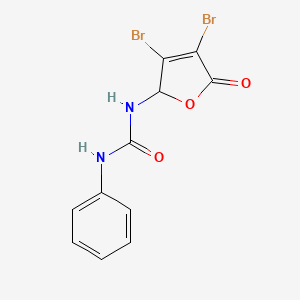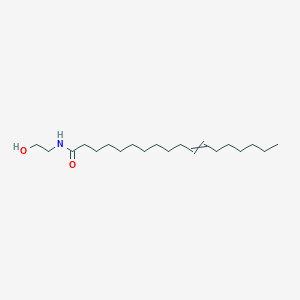
N-(2-hydroxyethyl)octadec-11-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxyethyl)octadec-11-enamide: is an organic compound with the molecular formula C20H39NO2. It is a secondary amide with a hydroxyl group and a double bond in its structure. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-hydroxyethyl)octadec-11-enamide can be synthesized through the reaction of octadec-11-enoic acid with 2-aminoethanol. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the amide bond.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: N-(2-hydroxyethyl)octadec-11-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond can be reduced to form a saturated amide.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of N-(2-oxoethyl)octadec-11-enamide.
Reduction: Formation of N-(2-hydroxyethyl)octadecanamide.
Substitution: Formation of N-(2-chloroethyl)octadec-11-enamide.
Scientific Research Applications
Chemistry: N-(2-hydroxyethyl)octadec-11-enamide is used as a surfactant in various chemical formulations. It helps in stabilizing emulsions and enhancing the solubility of hydrophobic compounds.
Biology: In biological research, this compound is used as a model molecule to study the interactions of amides with biological membranes. It is also used in the synthesis of bioactive molecules.
Industry: In industrial applications, this compound is used in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties. It is also used in the production of lubricants and coatings.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of N-(2-hydroxyethyl)octadec-11-enamide involves its interaction with lipid bilayers in biological membranes. The hydroxyl group and the amide bond facilitate hydrogen bonding and van der Waals interactions with the lipid molecules, leading to changes in membrane fluidity and permeability.
Comparison with Similar Compounds
N-(2-hydroxyethyl)stearamide: Similar structure but lacks the double bond.
N-(2-hydroxyethyl)oleamide: Similar structure with a double bond at a different position.
N-(2-hydroxyethyl)palmitamide: Similar structure with a shorter alkyl chain.
Uniqueness: N-(2-hydroxyethyl)octadec-11-enamide is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination of functional groups imparts distinct chemical and physical properties, making it versatile for various applications.
Properties
CAS No. |
172375-03-0 |
|---|---|
Molecular Formula |
C20H39NO2 |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)octadec-11-enamide |
InChI |
InChI=1S/C20H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h7-8,22H,2-6,9-19H2,1H3,(H,21,23) |
InChI Key |
YVMBQTJWDFKKDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


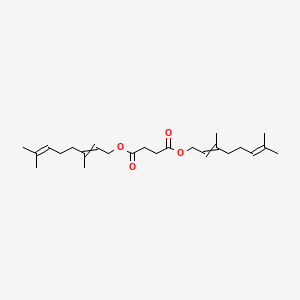
phosphanium perchlorate](/img/structure/B14270729.png)
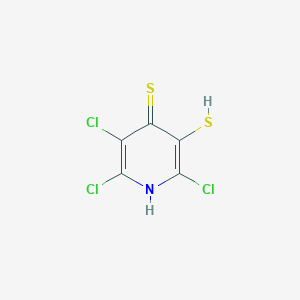
![2,2-Dimethyl-N~1~-[(oxolan-3-yl)methyl]propane-1,3-diamine](/img/structure/B14270751.png)
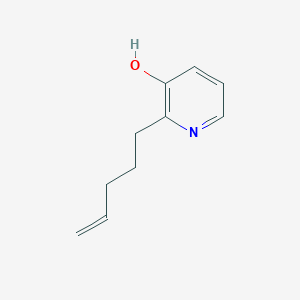
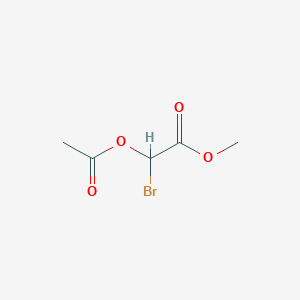
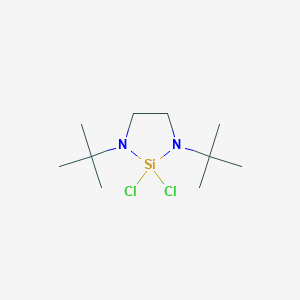

![{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile](/img/structure/B14270773.png)
![2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid](/img/structure/B14270778.png)

